
2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-: is an organic heterobicyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro- typically involves the reaction of an appropriate amine with a phenolic compound in the presence of formaldehyde. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Common solvents include ethanol, methanol, or water.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoxazine ring, potentially opening it up and forming different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxidized furan compounds.
Scientific Research Applications
Chemistry: In chemistry, 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of advanced polymers and resins. Its ability to form stable, high-performance materials makes it valuable in coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro- involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the benzoxazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2H-3,1-Benzoxazine, 2-(3-furanyl)-1,4-dihydro-
- 2H-3,1-Benzoxazine, 2-(2-thienyl)-1,4-dihydro-
- 2H-3,1-Benzoxazine, 2-(2-pyridyl)-1,4-dihydro-
Uniqueness: The presence of the furan ring in 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro- imparts unique electronic and steric properties that can influence its reactivity and interactions. Compared to its analogs with different heterocyclic rings, this compound may exhibit distinct biological activities and material properties.
Properties
CAS No. |
90284-37-0 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C12H11NO2/c1-2-5-10-9(4-1)8-15-12(13-10)11-6-3-7-14-11/h1-7,12-13H,8H2 |
InChI Key |
HVMQPVQDQZYNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
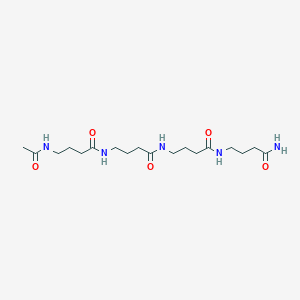
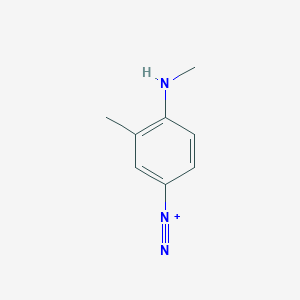
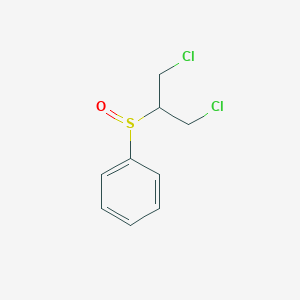
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
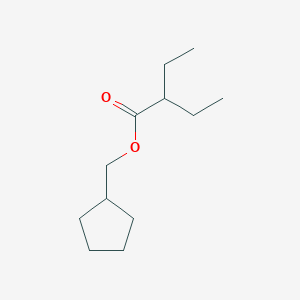

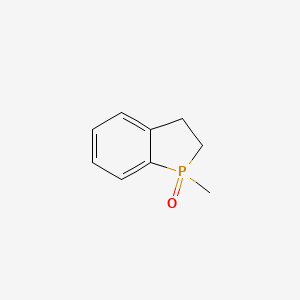
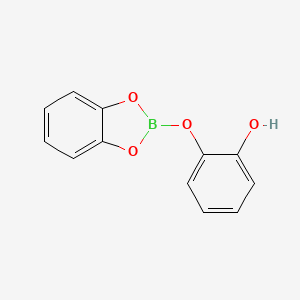
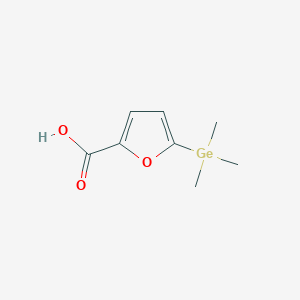
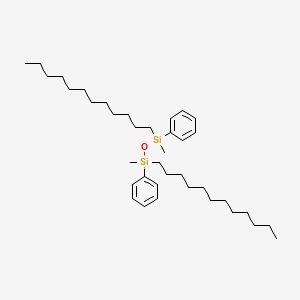
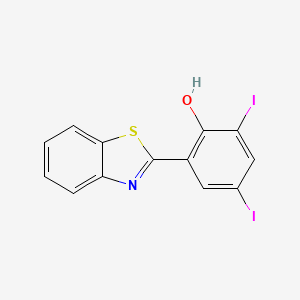
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
